molecular formula C11H16ClN B2694368 (3-Cyclopropyl-4-methylphenyl)methanamine;hydrochloride CAS No. 2418695-74-4

(3-Cyclopropyl-4-methylphenyl)methanamine;hydrochloride

Cat. No. B2694368
CAS RN: 2418695-74-4
M. Wt: 197.71
InChI Key: YMXYFOQASFZSFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(3-Cyclopropyl-4-methylphenyl)methanamine;hydrochloride” is a chemical compound. Unfortunately, there is limited information available on this specific compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15N.ClH/c1-8-2-3-9 (7-12)6-11 (8)10-4-5-10;/h2-3,6,10H,4-5,7,12H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

The compound appears as a powder and its molecular weight is 197.71 . The storage temperature is room temperature .

Scientific Research Applications

Cyclopropenone Oximes Preparation

Research conducted by Yoshida et al. (1988) outlines the preparation of cyclopropenone oximes, including derivatives that may share structural similarities with (3-Cyclopropyl-4-methylphenyl)methanamine; hydrochloride. These compounds were synthesized from cyclopropenones and hydroxylamine hydrochloride, demonstrating their potential in forming complex structures such as 6-diazaspiro[2.3]hexenones upon reaction with isocyanates, highlighting the versatility of cyclopropyl and methylphenyl methanamine compounds in synthetic chemistry (Yoshida, Ohtsuka, Yoshida, Totani, Ogata, & Matsumoto, 1988).

Oxidative Cyclization of Thiopropylamines

Swank and Lambeth (1983) reported on the oxidative cyclization of N-phenyl-3-methylthiopropylamine hydrochlorides to form N-phenyl-S-methylisothiazolidinium derivatives. This study presents an application of (3-Cyclopropyl-4-methylphenyl)methanamine; hydrochloride analogs in synthesizing cyclic compounds with potential biological activity, showcasing the chemical reactivity of such structures in creating heterocyclic compounds (Swank & Lambeth, 1983).

Synthesis of Labeled Cyclopropylbenzylamines

Silverman and Hoffman (1981) focused on the synthesis of labeled N-[1-2H]- and N-[1-3H]-Cyclopropylbenzylamine, including derivatives potentially related to (3-Cyclopropyl-4-methylphenyl)methanamine; hydrochloride. Their work illustrates the importance of cyclopropylbenzylamines in tracer studies, which could be crucial for pharmacological and biochemical research, indicating the broader applicability of cyclopropyl and methylphenyl methanamine compounds in scientific studies (Silverman & Hoffman, 1981).

Antidepressant Synthesis

An improved industrial synthesis of the antidepressant sertraline hydrochloride was detailed by Vukics et al. (2002), demonstrating the application of (3-Cyclopropyl-4-methylphenyl)methanamine; hydrochloride analogs in pharmaceutical synthesis. This study underscores the role of cyclopropyl and methylphenyl methanamine compounds in the development of therapeutic agents, highlighting their significance in medicinal chemistry (Vukics, Fodor, Fischer, & Fellegvári, 2002).

Mechanism of Action

The mechanism of action of “(3-Cyclopropyl-4-methylphenyl)methanamine;hydrochloride” is not documented in the available literature .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

(3-cyclopropyl-4-methylphenyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c1-8-2-3-9(7-12)6-11(8)10-4-5-10;/h2-3,6,10H,4-5,7,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMXYFOQASFZSFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN)C2CC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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